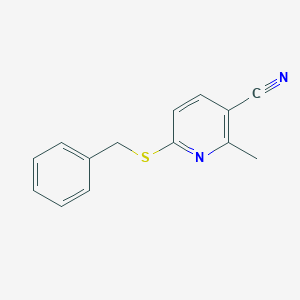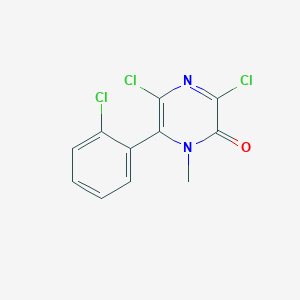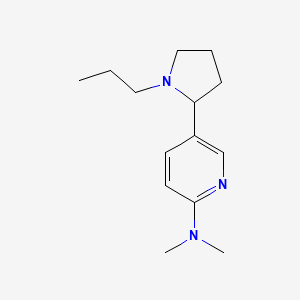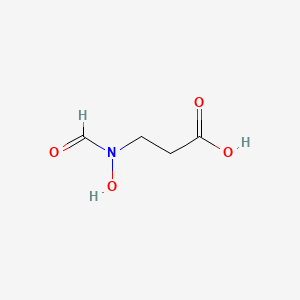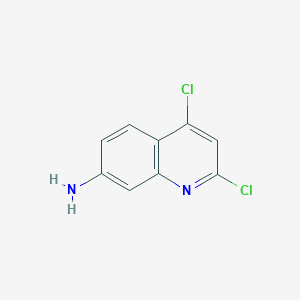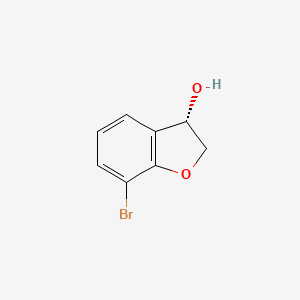
(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol typically involves the bromination of 2,3-dihydrobenzofuran followed by a stereoselective reduction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The stereoselective reduction can be carried out using chiral catalysts or reagents to ensure the formation of the (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and reduction processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2,3-dihydrobenzofuran.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted benzofurans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2,3-dihydrobenzofuran.
Substitution: Formation of various substituted benzofurans.
Applications De Recherche Scientifique
(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and the stereochemistry of the compound play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the biological context and the specific application being studied.
Comparaison Avec Des Composés Similaires
7-Bromo-2,3-dihydrobenzofuran: Lacks the stereochemistry of the (S)-enantiomer.
2,3-Dihydrobenzofuran: Lacks the bromine atom.
7-Chloro-2,3-dihydrobenzofuran: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol is unique due to its specific stereochemistry and the presence of the bromine atom. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7BrO2 |
|---|---|
Poids moléculaire |
215.04 g/mol |
Nom IUPAC |
(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2/t7-/m1/s1 |
Clé InChI |
YPXQKMUDRAZXCL-SSDOTTSWSA-N |
SMILES isomérique |
C1[C@H](C2=C(O1)C(=CC=C2)Br)O |
SMILES canonique |
C1C(C2=C(O1)C(=CC=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




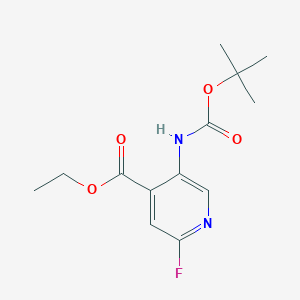
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)
![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13014045.png)
